molecular formula C45H24N2O5 B086589 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- CAS No. 129-22-6

9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-

Cat. No. B086589
CAS RN: 129-22-6
M. Wt: 672.7 g/mol
InChI Key: HJWRIENCONWZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- is a synthetic compound that belongs to the family of anthracenediones. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of NF-κB, a signaling pathway that is involved in inflammation and cell survival.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to reduce inflammation and improve insulin sensitivity.

Advantages And Limitations For Lab Experiments

The advantages of using 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- in lab experiments include its potent anti-tumor and anti-inflammatory properties, as well as its ability to inhibit various signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. Another direction is to study its safety and efficacy in animal models and clinical trials. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- involves the reaction of 9,10-anthracenedione with 7-oxo-7H-benz(de)anthracene-3,9-diamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting compound is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis- has been extensively studied for its potential use in scientific research applications. This compound has been shown to have anti-tumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

129-22-6

Product Name

9,10-Anthracenedione, 1,1'-((7-oxo-7H-benz(de)anthracene-3,9-diyl)diimino)bis-

Molecular Formula

C45H24N2O5

Molecular Weight

672.7 g/mol

IUPAC Name

1-[[3-[(9,10-dioxoanthracen-1-yl)amino]-7-oxobenzo[a]phenalen-9-yl]amino]anthracene-9,10-dione

InChI

InChI=1S/C45H24N2O5/c48-41-26-8-1-3-10-28(26)44(51)39-32(41)14-6-16-36(39)46-23-18-19-24-25-20-21-35(30-12-5-13-31(38(25)30)43(50)34(24)22-23)47-37-17-7-15-33-40(37)45(52)29-11-4-2-9-27(29)42(33)49/h1-22,46-47H

InChI Key

HJWRIENCONWZPB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C(C=C4)C6=C7C(=C(C=C6)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O)C=CC=C7C5=O

Other CAS RN

129-22-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.